Tert-butyl 2-amino-4-(methylamino)butanoate;hydrochloride
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Overview
Description
Tert-butyl 2-amino-4-(methylamino)butanoate;hydrochloride is an organic compound with the molecular formula C9H21ClN2O2. It is a solid that is soluble in ethanol and dichloromethane but insoluble in water . This compound is used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of tert-butyl 2-amino-4-(methylamino)butanoate;hydrochloride typically involves the reaction of 4-aminobutyronitrile with tert-butyl magnesium bromide (or tert-butyl lithium), followed by reaction with methyl formate . The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yields and purity .
Chemical Reactions Analysis
Tert-butyl 2-amino-4-(methylamino)butanoate;hydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
Tert-butyl 2-amino-4-(methylamino)butanoate;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-4-(methylamino)butanoate;hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Tert-butyl 2-amino-4-(methylamino)butanoate;hydrochloride can be compared with similar compounds such as:
Tert-butyl 4-(methylamino)butanoate: This compound has a similar structure but lacks the hydrochloride group.
Tert-butyl (2S)-4-amino-2-(tert-butoxy)butanoate hydrochloride: This compound has a different substitution pattern on the butanoate backbone.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C9H21ClN2O2 |
---|---|
Molecular Weight |
224.73 g/mol |
IUPAC Name |
tert-butyl 2-amino-4-(methylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)7(10)5-6-11-4;/h7,11H,5-6,10H2,1-4H3;1H |
InChI Key |
FQTJJNCSGBMJGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCNC)N.Cl |
Origin of Product |
United States |
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